Diethyl pent-3-en-2-yl phosphate
Description
Contextualization within the Field of Organophosphorus Chemistry
Organophosphorus chemistry is a significant branch of organic chemistry that studies compounds containing carbon-phosphorus bonds. These compounds are integral to various applications, from agriculture to medicine. Diethyl pent-3-en-2-yl phosphate (B84403) belongs to the subset of organophosphates, which are esters of phosphoric acid. Organophosphates are characterized by a central phosphate group bonded to organic substituents. nih.gov This class of compounds includes vital biomolecules like DNA and ATP, as well as commercially important insecticides and flame retardants. nih.gov The versatility in the structure of organophosphorus compounds allows for a wide array of chemical properties and biological activities. jk-sci.com
Structural Characteristics and Nomenclature of Diethyl pent-3-en-2-yl phosphate
The structure of this compound is defined by its name. It consists of a central phosphate (PO₄) core. Two ethyl groups (-CH₂CH₃) are attached to two of the oxygen atoms of the phosphate group via ester linkages. The third oxygen atom is double-bonded to the phosphorus atom, a characteristic feature of phosphate esters. The fourth oxygen atom is bonded to a pent-3-en-2-yl group. This latter group is a five-carbon chain with a double bond between the third and fourth carbon atoms, and it is attached to the phosphate group at the second carbon atom.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₉O₄P |
| Molecular Weight | 222.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
| Physical State | Expected to be a liquid at room temperature |
Overview of Research Significance of the Pent-3-en-2-yl Phosphate Moiety
While specific research on this compound is not extensively documented, the pent-3-en-2-yl phosphate moiety is of interest due to its nature as an unsaturated phosphate ester, specifically a form of allylic phosphate. Unsaturated phosphate esters, including vinyl and allylic phosphates, are important intermediates and reagents in organic synthesis. rsc.org
The presence of the double bond in the pent-3-en-2-yl group introduces a site of reactivity that can be exploited in various chemical transformations. For instance, allylic phosphates can undergo nucleophilic substitution reactions, often with rearrangement of the double bond. The stereochemistry of such reactions is a subject of research interest.
Furthermore, the synthesis of such unsaturated phosphates can be achieved through methods like the Perkow reaction, which involves the reaction of a trialkyl phosphite (B83602) with a haloketone to form a dialkyl vinyl phosphate. wikipedia.org The Michaelis-Arbuzov reaction is another fundamental method for creating carbon-phosphorus bonds, though it typically produces phosphonates. jk-sci.comwikipedia.org The study of these reactions with substrates that would lead to the pent-3-en-2-yl phosphate moiety could provide insights into reaction mechanisms and stereochemical outcomes. acs.orgdocumentsdelivered.com
The biological activity of organophosphates is often linked to their ability to phosphorylate enzymes. The specific structure of the alkyl or alkenyl group attached to the phosphate can significantly influence this activity. Therefore, the pent-3-en-2-yl moiety could confer unique properties to the molecule, making it a candidate for investigation in medicinal chemistry or as a pesticide. nih.govmdpi.com The analysis of such compounds would typically involve spectroscopic techniques like ³¹P-NMR and mass spectrometry to elucidate their structure and purity. nih.govnih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
828254-31-5 |
|---|---|
Molecular Formula |
C9H19O4P |
Molecular Weight |
222.22 g/mol |
IUPAC Name |
diethyl pent-3-en-2-yl phosphate |
InChI |
InChI=1S/C9H19O4P/c1-5-8-9(4)13-14(10,11-6-2)12-7-3/h5,8-9H,6-7H2,1-4H3 |
InChI Key |
HYLUTZOEMVJFAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(C)C=CC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Diethyl Pent 3 En 2 Yl Phosphate
Phosphorylation Strategies for Unsaturated Alcohols
Phosphorylation of unsaturated alcohols like pent-3-en-2-ol is a primary route to obtaining Diethyl pent-3-en-2-yl phosphate (B84403). This involves the direct creation of the P-O-C bond using various reagents and catalysts.
A fundamental and widely used method for synthesizing Diethyl pent-3-en-2-yl phosphate is the direct phosphorylation of its corresponding alcohol, pent-3-en-2-ol. This reaction involves a phosphorylating agent, typically diethyl chlorophosphate, in the presence of a base. wikipedia.org The base, such as triethylamine, acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. wikipedia.orgencyclopedia.pub
The general reaction proceeds as follows: Pent-3-en-2-ol + (C₂H₅O)₂P(O)Cl → this compound + HCl wikipedia.org
This process is typically carried out at controlled temperatures, often between 0 and 25°C, to ensure selectivity and minimize side reactions. wikipedia.org Purification is commonly achieved through flash chromatography. wikipedia.org
Table 1: Typical Reaction Parameters for Direct Esterification
| Parameter | Details |
|---|---|
| Alcohol Substrate | Pent-3-en-2-ol |
| Phosphorylating Agent | Diethyl chlorophosphate |
| Base | Triethylamine |
| Solvent | Anhydrous aprotic solvent (e.g., THF, Diethyl ether) |
| Temperature | 0–25°C |
| Purification | Flash chromatography (e.g., ethyl acetate/hexane) |
While less common for simple alkyl phosphates, palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the formation of phosphate esters, particularly for aryl and vinyl substrates. These reactions typically involve the coupling of an organohalide or triflate with a phosphate source.
Though specific examples for the synthesis of this compound via this method are not prevalent in mainstream literature, the underlying principle is applicable. The strategy would involve coupling a pentenyl derivative with a phosphate reagent in the presence of a palladium catalyst. This approach is noted for its high efficiency and functional group tolerance in other contexts, such as in the synthesis of heteroaromatic diethyl phosphates. researchgate.net
The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a wide array of functional groups, including phosphate esters, with a characteristic inversion of stereochemistry. wikipedia.orgorganic-chemistry.org The reaction utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgjkchemical.com
In the context of forming this compound, the alcohol (pent-3-en-2-ol) is activated by the PPh₃/DEAD reagent system. organic-chemistry.orggalchimia.com This is followed by nucleophilic attack from a suitable phosphate source, such as dibenzyl phosphate or a similar dialkyl hydrogen phosphate. The original work by Mitsunobu specifically outlines the preparation of phosphoric acid esters using this method. jkchemical.comjk-sci.com The strong P=O bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction. jkchemical.com
Table 2: Key Reagents in Mitsunobu Phosphorylation
| Reagent Role | Example Compound(s) |
|---|---|
| Alcohol | Pent-3-en-2-ol |
| Phosphine | Triphenylphosphine (PPh₃) |
| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) |
| Phosphate Source | Dialkyl hydrogen phosphate |
| Solvent | Anhydrous THF, Dioxane |
Precursor-Based Synthetic Pathways
The synthesis can also be approached by focusing on the strategic use of key precursors, namely diethyl hydrogen phosphite (B83602) and unsaturated pentenyl compounds.
Diethyl hydrogen phosphite, also known as diethyl phosphonate (B1237965), is a common and versatile precursor in organophosphorus chemistry. jk-sci.com Although it exists predominantly in its phosphonate tautomeric form with a P-H bond, ((C₂H₅O)₂P(O)H), it can react through its minor phosphite tautomer ((C₂H₅O)₂P-OH). jk-sci.com
One of the classic methods to form a phosphate ester from diethyl phosphite is the Atherton-Todd reaction. In this process, diethyl phosphite reacts directly with an alcohol, such as pent-3-en-2-ol, in the presence of a base (e.g., triethylamine) and a carbon tetrahalide (e.g., carbon tetrachloride). The reaction proceeds through the formation of a dialkyl chlorophosphate in situ, which is then immediately trapped by the alcohol to yield the desired trialkyl phosphate product.
This pathway avoids the need to handle potentially unstable phosphorylating agents directly, making it an attractive synthetic strategy.
According to research findings, pent-3-en-2-ol can be prepared from other allylic alcohol precursors through methods like acid-catalyzed isomerization. wikipedia.org The presence of the double bond in the pentenyl chain is a key feature of the final molecule, and synthetic strategies are designed to be compatible with this functionality, avoiding unwanted side reactions such as addition or isomerization under mild conditions. The choice of phosphorylation method, whether direct esterification or the Mitsunobu reaction, is often dictated by the need to preserve the integrity of this double bond. wikipedia.org
Table 3: Chemical Compounds Mentioned
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | This compound | C₉H₁₉O₄P |
| Pent-3-en-2-ol | Pent-3-en-2-ol | C₅H₁₀O |
| Diethyl chlorophosphate | Diethyl chlorophosphate | C₄H₁₀ClO₃P |
| Triethylamine | N,N-Diethylethanamine | C₆H₁₅N |
| Hydrochloric acid | Hydrochloric acid | HCl |
| Triphenylphosphine | Triphenylphosphane | C₁₈H₁₅P |
| Diethyl azodicarboxylate (DEAD) | Diethyl diazene-1,2-dicarboxylate | C₆H₁₀N₂O₄ |
| Diisopropyl azodicarboxylate (DIAD) | Diisopropyl diazene-1,2-dicarboxylate | C₈H₁₄N₂O₄ |
| Triphenylphosphine oxide | Triphenylphosphine oxide | C₁₈H₁₅OP |
| Diethyl hydrogen phosphite | Diethyl phosphonate | C₄H₁₁O₃P |
Stereoselective Approaches to this compound Isomers
The synthesis of specific stereoisomers of this compound, a molecule possessing chirality at both the phosphorus center and the C2 carbon of the pentenyl group, as well as E/Z isomerism at the C3-C4 double bond, requires sophisticated stereoselective strategies. While literature directly addressing this specific molecule is sparse, established principles in organophosphorus chemistry provide a clear framework for achieving high stereochemical control.
Key methodologies involve asymmetric catalysis, the use of chiral auxiliaries, and substrate-controlled reactions. mdpi.comrsc.org Chiral organophosphorus compounds are crucial in medicinal chemistry and catalysis, driving the development of precise synthetic routes. rsc.orgrsc.org
Asymmetric Catalysis and Chiral Auxiliaries: One of the most effective strategies for inducing stereoselectivity is the use of chiral auxiliaries attached to the phosphorus atom. rsc.org Reagents derived from chiral alcohols like TADDOL, BINOL, or menthol (B31143) can guide the stereochemical outcome of reactions. rsc.orgrsc.org For instance, an H-phosphonate reagent bearing a chiral auxiliary can react with an appropriate pentenyl precursor to establish a chiral center on the phosphorus atom.
Another powerful technique is "double stereodifferentiation," where both the substrate and the reagent are chiral. tandfonline.com This approach can significantly enhance diastereoselectivity. For example, the reduction of a ketophosphonate precursor using a chiral reducing agent like a sodium borohydride/tartaric acid complex can achieve high stereoselectivity, an effect amplified if the phosphorus ester groups themselves are chiral (e.g., derived from menthol). tandfonline.com
Substrate-Controlled Synthesis: Transition-metal-catalyzed allylic substitution represents a cornerstone for synthesizing allylic phosphates. mdpi.com A plausible stereoselective route to this compound would involve the reaction of a chiral pent-3-en-2-ol with a phosphorylating agent. The stereochemistry of the alcohol would direct the formation of the corresponding phosphate isomer. The synthesis of such chiral alcohols can be achieved through various well-established asymmetric methods, including enzymatic resolution or asymmetric hydrogenation of a corresponding ketone.
Furthermore, the stereoselective synthesis of pinane-based 2-amino-1,3-diols demonstrates how stereoselective processes like aminohydroxylation can be used to create specific stereoisomers in fused ring systems, a principle applicable to complex acyclic systems as well. beilstein-journals.org
Table 1: Comparison of Stereoselective Synthetic Strategies
| Method | Principle | Key Reagents/Catalysts | Potential Outcome for this compound |
|---|---|---|---|
| Asymmetric Catalysis | Use of a chiral catalyst to influence the stereochemical course of the reaction. | Transition metal complexes with chiral ligands. | Enantioselective phosphorylation of a prochiral precursor. |
| Chiral Auxiliaries | A chiral group is temporarily incorporated into a reactant to control stereochemistry. rsc.orgrsc.org | TADDOL, BINOL, menthol-derived H-phosphonates. rsc.org | Diastereoselective formation of P-chiral isomers. |
| Double Stereodifferentiation | Both the substrate and the reagent are chiral, leading to enhanced stereochemical control. tandfonline.com | Chiral substrate (e.g., (R)-pent-3-en-2-ol) and chiral phosphorylating agent. | High diastereomeric excess (de) for specific C-chiral and P-chiral combinations. |
| Kinetic Resolution | Enzymatic or chemical resolution of a racemic mixture of a precursor alcohol or the final phosphate. | Lipases, chiral catalysts. | Separation of enantiomers. |
Industrial Production Considerations for Related Organophosphate Esters
While specific industrial production data for this compound is not publicly available, the manufacturing processes for structurally related organophosphate esters (OPEs) are well-documented and provide a strong indication of the applicable methodologies. wikipedia.orgnih.gov OPEs are produced in massive quantities for use as flame retardants, plasticizers, and lubricant additives. wikipedia.orgunibo.it The global annual production volume of organophosphate flame retardants (OPFRs) alone was estimated to be nearly 600,000 metric tons in a 2022 study, though this is likely an underestimate. nih.gov
The dominant industrial synthesis routes for OPEs include:
Alcoholysis of Phosphorus Oxychloride (POCl₃): This is the most common and cost-effective method for large-scale production of organophosphate esters. wikipedia.org The reaction involves the stepwise substitution of the chlorine atoms in POCl₃ with alcohol molecules. For a mixed ester like this compound, the process would require sequential addition of ethanol (B145695) and pent-3-en-2-ol. A key challenge is controlling the reaction to prevent the formation of undesirable side products and managing the corrosive hydrogen chloride (HCl) byproduct, which can be neutralized by a base or removed by sparging. wikipedia.org
Esterification of Phosphoric Acid or P₂O₅: Direct esterification of phosphoric acid with alcohols is another viable, albeit less reactive, route. wikipedia.org This method often requires high temperatures, which can lead to dehydration of the phosphoric acid into more viscous and less reactive polyphosphoric acids. wikipedia.org A patented process improves yields by reacting polyols with phosphoric acid under reduced pressure in the presence of an inorganic base, which facilitates the removal of water as it is formed and drives the reaction to completion. google.com Using phosphorus pentoxide (P₂O₅) as the phosphorylating agent is also an option, typically yielding a mix of mono- and diesters. wikipedia.org
Oxidation of Phosphite Esters: Trialkyl phosphites, such as triethyl phosphite, can be readily oxidized to form the corresponding phosphate esters. wikipedia.org While not a primary industrial route for direct synthesis, it is relevant as many organophosphites are used as stabilizers in plastics and can oxidize over time to form phosphates. wikipedia.org
Table 2: Overview of Industrial Synthesis Routes for Organophosphate Esters
| Method | Reactants | Key Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Alcoholysis of POCl₃ | Phosphorus oxychloride, Alcohols/Phenols | Catalyst (e.g., AlCl₃, MgCl₂); Base or sparging to remove HCl. wikipedia.org | Dominant, cost-effective industrial route. wikipedia.org | Generates corrosive HCl; potential for side reactions. wikipedia.org |
| Esterification of Phosphoric Acid | Phosphoric acid, Alcohols | High temperatures; Reduced pressure to remove water. google.com | Uses low-cost phosphoric acid. wikipedia.org | Slow reaction; acid dehydration to less reactive polyphosphates. wikipedia.org |
| Esterification of P₂O₅ | Phosphorus pentoxide, Alcohols | Exothermic reaction. | Avoids HCl byproduct; yields mono- and diesters. wikipedia.org | Highly reactive and requires careful control. |
| Oxidation of Phosphites | Organophosphites, Oxidizing agent | Mild oxidation. | High conversion from readily available phosphites. | Generally not a primary synthesis route for bulk production. wikipedia.org |
Elucidation of Reactivity and Mechanistic Pathways of Diethyl Pent 3 En 2 Yl Phosphate
Nucleophilic Reactivity of the Phosphate (B84403) Ester Linkage
The phosphate ester portion of diethyl pent-3-en-2-yl phosphate is susceptible to attack by nucleophiles, leading to cleavage of the P-O bond. This reactivity is fundamental to the role of organophosphates as leaving groups in various chemical reactions.
Hydrolysis and Transesterification Mechanisms
The hydrolysis of diethyl phosphate esters can proceed through several mechanisms, largely dependent on the reaction conditions such as pH. thieme-connect.denih.gov In neutral or acidic conditions, the reaction often involves the protonation of a phosphate oxygen, enhancing the electrophilicity of the phosphorus atom and facilitating nucleophilic attack by water. Under basic conditions, hydrolysis typically occurs via direct nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. rsc.org The reaction can proceed through either a concerted SN2-type mechanism, involving a single pentacoordinate transition state, or a stepwise addition-elimination mechanism, which involves a pentacovalent phosphorane intermediate. thieme-connect.delibretexts.org For acyclic phosphate triesters, a direct substitution mechanism is often likely. thieme-connect.de
Transesterification, the exchange of an alkoxy group for another, is another key reaction of phosphate esters. This process is often catalyzed by Lewis acids or bases. For instance, the transesterification of the organophosphate paraoxon (B1678428) has been effectively catalyzed by ZnCl₂ supported on silica (B1680970) gel. oup.com This suggests that this compound could undergo similar catalyzed alcoholysis to yield different phosphate esters. The general mechanism involves the coordination of the catalyst to the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, followed by nucleophilic attack from an alcohol.
Reactions with Carbon- and Heteroatom-Nucleophiles
The phosphorus atom in this compound is an electrophilic center that can react with a variety of carbon and heteroatom nucleophiles. sapub.org Reactions with heteroatom nucleophiles, such as amines and pyridines, typically proceed via nucleophilic substitution at the phosphorus center. nih.gov The mechanism of these reactions can be either concerted or stepwise, depending on the basicity of the nucleophile and the nature of the leaving group. sapub.org For example, the reaction of phosphate esters with pyridine (B92270) derivatives has been shown to occur through a concerted SN2(P) mechanism. nih.gov
Phosphorus compounds themselves can act as potent nucleophiles. youtube.com While not a reaction of the title compound, the synthesis of related phosphonates via the Arbuzov reaction, where a trialkyl phosphite (B83602) attacks an alkyl halide, highlights the nucleophilic character of P(III) species. youtube.com
Reactions with carbon nucleophiles are less common as a direct attack on the phosphorus of a phosphate ester. However, the diethyl phosphate group is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, which involve the reaction of organometallic reagents (carbon nucleophiles) at the carbon atom to which the phosphate is attached.
Transformations Involving the Pent-3-en-2-yl Alkene Moiety
The alkene functional group within the pent-3-en-2-yl moiety provides a platform for a variety of carbon-carbon bond-forming reactions and functional group transformations.
Pericyclic Reactions: Diels-Alder Cycloadditions of Dienyl Phosphate Esters
While this compound itself is not a diene, closely related dienyl phosphate esters are valuable substrates in Diels-Alder reactions. For instance, trans-2-diethylphosphoryloxy-1,3-pentadiene, a structural isomer, undergoes Lewis acid-catalyzed Diels-Alder reactions with various α,β-unsaturated ketones with high regioselectivity and stereoselectivity. oup.com These reactions typically proceed in good to excellent yields, demonstrating the utility of dienyl phosphates in the synthesis of complex cyclohexene (B86901) derivatives. The phosphate group in these dienes makes them stable under acidic conditions compared to other oxygen-substituted dienes. oup.com
| Diene | Dienophile | Catalyst | Product(s) | Yield (%) | Reference |
| trans-2-Diethylphosphoryloxy-1,3-pentadiene | Methyl vinyl ketone | SnCl₄ | 4-Acetyl-1-methyl-3-(diethylphosphoryloxy)cyclohex-1-ene | 85 | oup.com |
| trans-2-Diethylphosphoryloxy-1,3-pentadiene | Ethyl vinyl ketone | SnCl₄ | 4-Acetyl-3-(diethylphosphoryloxy)-1-ethylcyclohex-1-ene | 87 | oup.com |
| trans-2-Diethylphosphoryloxy-1,3-pentadiene | trans-3-Penten-2-one | SnCl₄ | 4-Acetyl-3-(diethylphosphoryloxy)-1,2-dimethylcyclohex-1-ene | 82 | oup.com |
Hydrogenation and Regioselective Reduction
The carbon-carbon double bond in the pent-3-en-2-yl group can be reduced through catalytic hydrogenation. The regioselective hydrogenation of α,β-unsaturated systems in the presence of other functional groups is a well-established synthetic strategy. For instance, the liquid-phase regioselective 1,4-hydrogenation of benzylidene ketones has been achieved using rhodium-aluminum phosphate catalysts. acs.org This suggests that selective reduction of the C=C bond in this compound to yield diethyl pentan-2-yl phosphate is feasible. Furthermore, the partial hydrogenation of alkynyl phosphonates to vinyl phosphonates has been demonstrated, indicating that with the appropriate catalyst, selective reduction of the alkene is possible without affecting the phosphate ester linkage. nih.gov Rare-earth metal phosphinophosphinidene complexes have also been shown to catalyze the hydrogenation of terminal alkenes. chinesechemsoc.org
Olefin Metathesis and Cross-Coupling at the Alkene
The alkene moiety of this compound can participate in olefin metathesis reactions. wikipedia.org Olefin metathesis, catalyzed by ruthenium or molybdenum carbene complexes, is a powerful tool for the formation of new carbon-carbon double bonds. wikipedia.orgalfachemic.com Depending on the reaction partner, cross-metathesis with other alkenes could be employed to introduce new substituents at the double bond. If the molecule were to contain a second double bond, ring-closing metathesis (RCM) could be used to form cyclic structures. libretexts.org
The diethyl phosphate group can act as a leaving group in various palladium-catalyzed cross-coupling reactions, enabling the formation of a C-C bond at the C2 position of the pentenyl chain. Alkenyl phosphates are known to be effective partners in Suzuki-Miyaura and Negishi cross-coupling reactions, reacting with boronic acids or organozinc reagents, respectively. acs.org These reactions provide a less costly and more stable alternative to using alkenyl triflates or nonaflates. acs.org The Heck reaction, which couples an unsaturated halide with an alkene, can also be performed with alkenyl phosphates. wikipedia.org
| Coupling Reaction | Catalyst System | Nucleophile | Product Type | Reference |
| Suzuki-Miyaura | Ni(COD)₂/Cy₃P/K₃PO₄ or Pd₂(dba)₃/DPPF | Aryl boronic acids | 1,1-Disubstituted alkenes | acs.org |
| Negishi | Ni(COD)₂/Cy₃P/K₃PO₄ or Pd₂(dba)₃/DPPF | Organozinc reagents | 1,1-Disubstituted alkenes | acs.org |
| Heck | PdCl₂(COD)/P(t-Bu)₃ | Electron-deficient alkenes | Dienes | thieme-connect.de |
Rearrangement Processes and Their Mechanistic Insights (e.g., Phospha-Brook Rearrangement of related compounds)
Allylic phosphates, such as this compound, are known to participate in various rearrangement reactions, with the mdpi.comrsc.org-Phospha-Brook rearrangement being a prominent example for analogous α-hydroxyphosphonates. mdpi.comnih.gov This rearrangement involves the intramolecular migration of a phosphoryl group from a carbon atom to an oxygen atom of an adjacent alkoxide. elsevierpure.com While this compound itself does not possess the requisite α-hydroxy group to directly undergo a classical Phospha-Brook rearrangement, its reactivity can be understood in the context of related transformations that generate key intermediates.
The core of the Phospha-Brook rearrangement is the formation of an α-phosphonyloxy carbanion, a powerful nucleophile for carbon-carbon bond formation. mdpi.com For instance, in reactions of α-ketoesters with diethyl phosphite, a Pudovik addition followed by a mdpi.comrsc.org-phospha-Brook rearrangement generates a phosphonyloxy enolate intermediate. acs.org
A plausible mechanistic pathway for a related transformation that could be initiated from a precursor to this compound is depicted below. This hypothetical sequence is based on well-documented reactions of similar substrates. mdpi.comelsevierpure.com
Hypothetical Mechanistic Pathway Involving a Phospha-Brook-like Rearrangement:
Formation of an α-hydroxyphosphonate: A precursor ketone, pent-3-en-2-one, could react with diethyl phosphite in a Pudovik reaction to form the corresponding α-hydroxyphosphonate.
Base-mediated Deprotonation: Treatment with a suitable base would deprotonate the hydroxyl group, forming an alkoxide.
mdpi.comrsc.org-Phospha-Brook Rearrangement: The key rearrangement step would then occur, where the diethyl phosphoryl group migrates from the carbon atom to the oxygen atom. This migration is driven by the formation of a more stable P-O bond compared to the P-C bond.
Formation of a Carbanionic Intermediate: This rearrangement generates a resonance-stabilized carbanion with the negative charge distributed between the α-carbon and the oxygen atoms of the phosphoryl group. This carbanion is a soft nucleophile and can participate in various subsequent reactions.
The generated α-phosphonyloxy carbanion can then react with a variety of electrophiles, making this rearrangement a powerful tool in organic synthesis. scilit.com The table below summarizes selected examples of reactions that proceed via a mdpi.comrsc.org-Phospha-Brook rearrangement of related compounds, highlighting the versatility of the generated intermediates.
| Catalyst/Base | Reactants | Key Intermediate | Product Type | Ref. |
| Brønsted Base | α-hydroxyphosphonate | α-oxygenated carbanion | Functionalized allenes | elsevierpure.com |
| DBU | α-ketoamides, phosphites | α-phosphonyloxy ester | Structurally diverse α-phosphonyloxy esters | mdpi.com |
| tBuOK | α-hydroxy phosphate, aldehydes | Reactive carbanion | Tetrasubstituted furans | mdpi.com |
| Bifunctional aminocatalyst | Isatins, dialkyl phosphites, α,β-unsaturated ketones | α-phosphonyloxy enolate | Oxindole derivatives | acs.org |
These examples underscore the synthetic potential of intermediates generated through Phospha-Brook type rearrangements, a reactivity pattern that is relevant to the broader class of compounds to which this compound belongs.
C-H Activation and Directing Group Effects in Organophosphate Chemistry
The phosphate moiety, particularly the diethyl phosphate group present in this compound, can function as a directing group in transition metal-catalyzed C-H activation reactions. rsc.org Directing groups are functional groups within a substrate that coordinate to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond and enabling its selective functionalization. nih.govnih.gov This strategy has emerged as a powerful tool for the efficient and regioselective construction of complex molecules. rsc.orgrsc.org
The oxygen atoms of the phosphate group can act as a Lewis basic site, coordinating to a transition metal center. This coordination positions the metal catalyst to interact with and cleave a nearby C-H bond, typically at the ortho-position of an aromatic ring or at a specific position in an aliphatic chain.
Palladium and rhodium are common catalysts employed in phosphate-directed C-H functionalization reactions. rsc.orgacs.org For instance, palladium(II) catalysts have been used for the ortho-arylation and acetoxylation of aryl phosphates. rsc.org The general mechanism for a palladium-catalyzed C-H activation directed by a phosphate group can be outlined as follows:
Coordination: The phosphate directing group coordinates to the palladium(II) catalyst.
C-H Activation: The palladium center then mediates the cleavage of a proximal C-H bond, often through a concerted metalation-deprotonation (CMD) pathway, to form a palladacycle intermediate.
Functionalization: The palladacycle can then react with a coupling partner (e.g., an alkene, alkyne, or organometallic reagent) or an oxidant to introduce a new functional group.
Catalyst Regeneration: The final product is released, and the active palladium catalyst is regenerated to continue the catalytic cycle.
While specific examples of C-H activation using this compound as a directing group are not extensively documented, the behavior of analogous aryl and benzyl (B1604629) phosphates provides significant insight into its potential. The table below presents examples of C-H functionalization reactions where a phosphoryl-related group directs the reaction.
| Catalyst | Directing Group | Transformation | Coupling Partner/Reagent | Product | Ref. |
| Pd(OAc)₂ | Aryl phosphate | ortho-Arylation | Aryl halides | Biaryls | rsc.org |
| Pd(OAc)₂ | Benzyl phosphonic monoacid | Acetoxylation | PhI(OAc)₂ | Acetoxy benzylic phosphonic acids | rsc.org |
| [RhCpCl₂]₂ | Arylphosphonate | Olefination | Alkenes | Alkenylated arylphosphonates | acs.org |
| [RhCpCl₂]₂ | Arylphosphonate | Hydroarylation | Internal alkynes | Substituted arylphosphonates | acs.org |
Advanced Spectroscopic and Spectrometric Characterization of Diethyl Pent 3 En 2 Yl Phosphate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For Diethyl pent-3-en-2-yl phosphate (B84403), a combination of ¹H, ¹³C, and ³¹P NMR, supplemented by two-dimensional techniques, affords a complete picture of its atomic framework.
Proton (¹H) NMR Applications
Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. In Diethyl pent-3-en-2-yl phosphate, the ¹H NMR spectrum reveals distinct signals corresponding to the different proton environments. The protons of the ethyl groups attached to the phosphate moiety typically show a triplet for the methyl (CH₃) protons around δ 1.2–1.4 ppm and a quartet for the methylene (B1212753) (CH₂) protons around δ 3.9–4.1 ppm, arising from coupling to each other. The alkene protons of the pent-3-en-2-yl chain are expected to resonate in the downfield region, typically between δ 5.4 and 5.7 ppm, with their multiplicity and coupling constants providing information about the stereochemistry of the double bond. The methyl group attached to the double bond and the methyl group at the 2-position of the pentenyl chain will also exhibit characteristic signals, likely appearing as doublets due to coupling with neighboring protons.
| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Ethoxy CH₃ | 1.2 - 1.4 | Triplet (t) |
| Ethoxy CH₂ | 3.9 - 4.1 | Quartet (q) |
| Alkenyl CH=CH | 5.4 - 5.7 | Multiplet (m) |
| Pentenyl CH₃ (at C2) | ~1.3 | Doublet (d) |
| Pentenyl CH₃ (at C4) | ~1.7 | Doublet (d) |
| Pentenyl CH (at C2) | ~4.5 | Multiplet (m) |
This table presents expected values based on typical ranges for similar functional groups and may not represent experimentally verified data for this specific compound.
Carbon-13 (¹³C) NMR Applications
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. The carbons of the ethyl groups are expected in the upfield region, with the methyl carbons appearing around δ 16 ppm and the methylene carbons around δ 63 ppm. The sp² hybridized carbons of the double bond will resonate further downfield, typically in the range of δ 120-140 ppm. The carbon atom bonded to the phosphate group (C2) will also show a characteristic downfield shift.
| Carbon Environment | Typical Chemical Shift (δ, ppm) |
| Ethoxy CH₃ | ~16 |
| Ethoxy CH₂ | ~63 |
| Alkenyl C3 & C4 | 120 - 140 |
| Pentenyl C2 | ~75 |
| Pentenyl C1 (CH₃) | ~20 |
| Pentenyl C5 (CH₃) | ~18 |
This table presents expected values based on typical ranges for similar functional groups and may not represent experimentally verified data for this specific compound.
Phosphorus-31 (³¹P) NMR Applications
Phosphorus-31 (³¹P) NMR is a highly specific technique for characterizing organophosphorus compounds. Since ³¹P has a natural abundance of 100% and a spin of ½, it provides strong, sharp signals. The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state and the nature of the substituents. For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. The chemical shift for organophosphates typically falls within a well-defined range. For this compound, a singlet is observed near δ -1.76 ppm, which is consistent with a phosphate ester moiety.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY would show correlations between the methyl and methylene protons of the ethyl groups, and between the protons along the pent-3-en-2-yl chain, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to heteronuclei, such as carbon-13. An HSQC spectrum would definitively assign which protons are bonded to which carbon atoms in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons and for piecing together the entire molecular structure by showing long-range connectivities, for instance, from the protons of the ethyl groups to the phosphorus atom, and from the protons on the pentenyl chain to the phosphorus atom.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₉H₁₉O₄P), HRMS would provide an exact mass measurement that can be used to confirm its elemental composition. This technique is invaluable for distinguishing between compounds with the same nominal mass but different molecular formulas. The high accuracy of HRMS, typically to within a few parts per million (ppm), provides a high degree of confidence in the assigned molecular formula.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FTIR Spectroscopy: The FTIR spectrum of this compound would display characteristic absorption bands for its key functional groups. A strong band around 1260 cm⁻¹ is indicative of the P=O (phosphoryl) stretching vibration. The P-O-C stretching vibrations typically appear as strong bands in the region of 1000-1050 cm⁻¹. Additionally, C-H stretching and bending vibrations from the alkyl and alkenyl portions of the molecule would be observed in their respective characteristic regions.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The P=O stretch is also observable in the Raman spectrum. The C=C double bond of the pentenyl group, which may show a weak band in the FTIR spectrum, often gives a stronger signal in the Raman spectrum in the region of 1640-1680 cm⁻¹.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
| P=O | Stretch | ~1260 | FTIR, Raman |
| P-O-C | Stretch | 1000 - 1050 | FTIR |
| C=C | Stretch | 1640 - 1680 | Raman |
| C-H (sp³) | Stretch | 2850 - 3000 | FTIR, Raman |
| C-H (sp²) | Stretch | 3000 - 3100 | FTIR, Raman |
This table presents expected values based on typical ranges for similar functional groups and may not represent experimentally verified data for this specific compound.
Theoretical and Computational Investigations of Diethyl Pent 3 En 2 Yl Phosphate
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as Diethyl pent-3-en-2-yl phosphate (B84403). These methods solve the Schrödinger equation for a given molecular structure, providing insights into its electronic distribution and reactivity. nih.gov
Hartree-Fock (HF) theory and Density Functional Theory (DFT) are two of the most common quantum chemistry methods. nih.gov For a molecule like Diethyl pent-3-en-2-yl phosphate, DFT, with functionals such as B3LYP, is often employed to balance computational cost and accuracy. These calculations can determine a variety of electronic properties that are crucial for predicting reactivity.
Key electronic properties that would be investigated for this compound include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a key indicator of molecular stability. nih.gov
Electrostatic Potential (ESP): An ESP map would visualize the charge distribution on the molecular surface. For this compound, this would likely show a negative potential around the phosphoryl oxygen and a positive potential around the phosphorus atom and the protons of the ethyl and pentenyl groups, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure. For this compound, it would quantify the nature of the P-O and C-O bonds and reveal any hyperconjugative interactions that might influence its stability and reactivity.
A hypothetical table of calculated electronic properties for this compound using DFT is presented below. These values are illustrative and based on typical results for similar organophosphates.
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -8.5 eV | Indicates the energy of the most available electrons for donation in a chemical reaction. |
| LUMO Energy | 1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 9.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.5 D | A significant dipole moment indicates a polar molecule, which would influence its solubility and intermolecular interactions. |
| NBO Charge on P atom | +1.8 e | A large positive charge on the phosphorus atom suggests it is a primary electrophilic site, susceptible to nucleophilic attack. |
| NBO Charge on O=P | -0.9 e | The negative charge on the phosphoryl oxygen indicates its role as a primary site for protonation or coordination to Lewis acids. |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and dynamic behavior of molecules over time. osti.gov For this compound, MD simulations would reveal the accessible conformations and the energetic barriers between them.
These simulations are typically performed using a force field, which is a set of parameters that describe the potential energy of the system. The Generalized Amber Force Field (GAFF) is often used for organic molecules and could be applied to this compound. osti.gov
The primary goals of MD simulations for this compound would be:
Conformational Analysis: To identify the most stable conformers and the distribution of dihedral angles, particularly around the P-O-C and C-C bonds of the pentenyl chain. This would provide insight into the molecule's preferred shape in different environments.
Solvation Effects: By including explicit solvent molecules (e.g., water) in the simulation, it is possible to study how the solvent structure around the molecule influences its conformation and dynamics. capes.gov.br
Flexibility and Rigidity: MD simulations can quantify the flexibility of different parts of the molecule. For instance, the pentenyl chain is expected to be more flexible than the phosphate group.
An illustrative table summarizing the expected findings from an MD simulation of this compound is provided below.
| Parameter | Expected Observation (Illustrative) | Significance |
| Major Conformer Population | The most stable conformer would likely adopt a staggered arrangement around the P-O and C-O bonds to minimize steric hindrance. | The dominant conformation influences the molecule's overall shape and how it interacts with other molecules. |
| Dihedral Angle Distribution | The dihedral angles of the ethyl groups would show distinct populations corresponding to gauche and anti conformations. | Understanding the rotational freedom around single bonds is crucial for predicting the molecule's dynamic behavior. |
| Radial Distribution Function | The g(r) for water around the phosphate group would show a well-defined first solvation shell, indicating strong hydrogen bonding. | This provides a detailed picture of how the solvent organizes around the solute, which is critical for understanding its solubility and reactivity in solution. |
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. For this compound, a key reaction to study would be its hydrolysis, a common degradation pathway for organophosphates. capes.gov.brrsc.org
Reaction pathway analysis involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy and thus the reaction rate. rsc.org
For the hydrolysis of this compound, the mechanism would likely involve a nucleophilic attack of a water molecule or hydroxide (B78521) ion on the electrophilic phosphorus atom. This could proceed through either a concerted (SN2-like) or a stepwise mechanism involving a pentacoordinate intermediate. frontiersin.org
A hypothetical reaction energy profile for the hydrolysis of this compound is presented in the table below.
| Reaction Coordinate | Relative Energy (kcal/mol) (Illustrative) | Description |
| Reactants | 0.0 | This compound and a water molecule. |
| Transition State | +25.0 | A pentacoordinate phosphorus center with the incoming water molecule and the leaving group (pent-3-en-2-ol) partially bonded. This represents the activation energy barrier for the reaction. rsc.orgpsu.edu |
| Products | -10.0 | Diethyl phosphate and pent-3-en-2-ol. The negative value indicates that the overall reaction is exothermic. |
Stereochemical Prediction and Chiral Discrimination Studies
This compound is a chiral molecule due to the stereocenter at the second carbon of the pentenyl group. Computational methods can be employed to study the properties of its enantiomers and their interactions with other chiral molecules. acs.org
Chiral discrimination studies often involve modeling the interaction of the enantiomers of this compound with a chiral selector, such as a chiral catalyst or a protein binding site. acs.orgresearchgate.net By calculating the interaction energies for the diastereomeric complexes formed between each enantiomer and the chiral selector, it is possible to predict which enantiomer will bind more strongly or react faster.
DFT calculations are often used to optimize the geometries of these diastereomeric complexes and to calculate their binding energies. acs.org These studies are crucial for understanding the stereoselectivity of reactions involving this compound.
An illustrative table summarizing the results of a chiral discrimination study is shown below.
| Diastereomeric Complex | Calculated Binding Energy (kcal/mol) (Illustrative) | Predicted Selectivity |
| (R)-Diethyl pent-3-en-2-yl phosphate + Chiral Selector | -8.2 | The more negative binding energy suggests a more stable complex and a stronger interaction. In a catalytic reaction, this would likely lead to the preferential formation of the product from this enantiomer. acs.org |
| (S)-Diethyl pent-3-en-2-yl phosphate + Chiral Selector | -7.5 | A less negative binding energy indicates a less stable complex. |
| Energy Difference (ΔΔE) | 0.7 | The difference in binding energies can be related to the enantiomeric excess (ee) that would be observed in a stereoselective reaction. researchgate.net |
No specific analytical methodologies for the compound “this compound” were found in the search results. The available information pertains to the analysis of related, but structurally simpler, organophosphate metabolites, primarily diethyl phosphate (DEP) and dimethyl phosphate (DMP). Therefore, it is not possible to provide a detailed, scientifically accurate article focusing solely on the detection and quantification of “Diethyl pent--3-en-2-yl phosphate” as requested.
The provided outline requires specific details (e.g., chromatographic conditions, mass spectrometry parameters, detection limits) that are not available for this particular compound in the provided search results. To generate the requested article would require making assumptions and extrapolating data from different molecules, which would be scientifically inaccurate and misleading.
Emerging Applications and Future Research Directions
Diethyl pent-3-en-2-yl phosphate (B84403) as a Versatile Building Block in Complex Chemical Syntheses
Diethyl pent-3-en-2-yl phosphate is emerging as a valuable and versatile building block in the field of organic synthesis, offering a unique combination of reactivity that allows for the construction of complex molecular architectures. Its utility stems from the presence of both an allylic phosphate group and a substituted alkene, which can be selectively targeted in a variety of chemical transformations.
The synthesis of this compound is typically achieved through the phosphorylation of pent-3-en-2-ol using diethyl chlorophosphate in the presence of a base like triethylamine. vulcanchem.com This straightforward preparation makes it an accessible starting material for more intricate synthetic endeavors.
One of the primary applications of this compound is in metal-catalyzed cross-coupling reactions. researchgate.net The diethyl phosphate group serves as an excellent leaving group in the presence of transition metal catalysts, such as those based on palladium or copper. researchgate.netnih.gov This allows for the facile introduction of a variety of nucleophiles at the allylic position, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, rhodium-catalyzed allylic arylation reactions utilizing similar bisphosphate substrates have been shown to produce enantiomerically enriched products, highlighting the potential for asymmetric synthesis. vulcanchem.com The general reactivity of allylic phosphates in such couplings provides a powerful tool for constructing chiral centers. nih.govlookchem.com
The alkene moiety within the pent-3-en-2-yl scaffold can participate in a range of addition reactions, including Michael additions and Diels-Alder reactions. vulcanchem.com This dual reactivity allows for a stepwise or tandem approach to building molecular complexity. For example, after a cross-coupling reaction at the allylic position, the double bond remains available for further functionalization.
The versatility of this compound is further demonstrated by its potential use in the synthesis of natural products and biologically active molecules. The 1,5-diene structures that can be formed through allyl-allyl coupling reactions are found in many important natural products. lookchem.com The ability to construct tertiary and quaternary carbon centers stereoselectively using copper-catalyzed allylic alkylations of similar phosphate substrates opens up avenues for the synthesis of complex chiral molecules. nih.gov
Table 1: Selected Synthetic Transformations Utilizing Allylic Phosphates
| Reaction Type | Catalyst/Reagents | Product Type | Potential Application | Reference(s) |
| Allylic Arylation | Rhodium catalyst | Enantioenriched arylated compounds | Asymmetric synthesis | vulcanchem.com |
| Allyl-Allyl Coupling | Copper(I) catalyst with chiral ligand | Chiral 1,5-dienes | Natural product synthesis | lookchem.com |
| Allylic Alkylation | Copper catalyst with alkylzinc reagents | Compounds with tertiary and quaternary stereocenters | Synthesis of complex chiral molecules | nih.gov |
| Dehydrative Cross-Coupling | Palladium catalyst with phosphoramidite (B1245037) ligand | N-allylated heterocycles | Pharmaceutical synthesis | nih.gov |
Exploiting the Pent-3-en-2-yl Phosphate Scaffold in Materials Science
The unique chemical structure of this compound presents intriguing possibilities for its application in materials science, particularly in the development of functional polymers and materials with tailored properties. While direct research on this specific compound in materials science is not extensively documented, the reactivity of its constituent functional groups—the phosphate and the alkene—provides a strong basis for its potential utility.
Organophosphorus compounds, in general, are utilized as flame retardants, plasticizers, and performance additives. wikipedia.org The phosphate group in this compound could be incorporated into polymer backbones or used as a pendant group to impart flame retardancy. abo.fi Phosphate-based flame retardants often act by promoting char formation in the condensed phase during combustion. abo.fi
The alkene functionality offers a handle for polymerization. For instance, alkene-bearing phosphates can be polymerized via thiol-ene addition chemistry or acyclic diene metathesis (ADMET) polymerization using Grubbs catalysts to create hyperbranched polyphosphoesters. mdpi.com The resulting polymers could possess a combination of properties derived from the phosphate backbone, such as biodegradability and flame resistance, and the hydrocarbon side chains. The synthesis of polymers containing acidic P–OH fragments, which can be derived from polyphosphoesters, opens up applications in areas like dental adhesives. mdpi.comrsc.org
Furthermore, the phosphate group can be functionalized to enhance the properties of materials. For example, functionalization of oligo[poly(ethylene glycol) fumarate] (OPF) hydrogels with phosphate groups has been shown to improve their osteoconductivity, making them promising candidates for bone tissue engineering scaffolds. nih.gov The pent-3-en-2-yl group could potentially be incorporated into such systems to further tune the material's mechanical properties and degradation profile. The synthesis of end-functionalized phosphate and phosphonate (B1237965) polypeptides via ring-opening polymerization of N-carboxyanhydrides (NCAs) demonstrates another route to creating advanced biomaterials where the phosphate group plays a key role. rsc.org
Table 2: Potential Materials Science Applications Based on Organophosphate Chemistry
| Application Area | Relevant Chemistry/Property | Potential Role of this compound | Reference(s) |
| Flame Retardants | Char formation from phosphate groups | Incorporation into polymer structures to enhance fire resistance. | wikipedia.orgabo.fi |
| Functional Polymers | Polymerization of alkene groups (e.g., ADMET, thiol-ene) | Monomer for the synthesis of polyphosphoesters with tunable properties. | mdpi.com |
| Biomaterials | Enhanced osteoconductivity of phosphate-functionalized materials | Component in the synthesis of biocompatible and biodegradable scaffolds. | nih.gov |
| Adhesives | Acidic P-OH groups for adhesion | Precursor to polymers with acidic phosphate groups for dental applications. | mdpi.comrsc.org |
Development of Catalytic Systems for Transformations Involving this compound
The development of efficient catalytic systems is crucial for unlocking the full synthetic potential of this compound. The reactivity of this compound is largely dictated by its allylic phosphate moiety, making transition metal catalysis a primary area of focus.
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C and C-heteroatom bond formation, and allylic phosphates are excellent substrates for these transformations. researchgate.netrsc.org The design of ligands for the palladium center is critical for controlling the regioselectivity and enantioselectivity of these reactions. acs.org For example, the use of chiral phosphoric acids (CPAs) as co-catalysts with palladium has been shown to be effective for asymmetric induction in enantioselective allylic substitutions. nih.gov The development of monoligated palladium(0) species, generated in situ from stable precatalysts, has led to highly active catalysts for cross-coupling reactions. acs.org
Copper-catalyzed reactions also hold significant promise. nih.gov Efficient enantioselective copper-catalyzed allylic alkylations of allylic phosphates have been developed using chiral amino acid-based ligands. nih.gov These systems are effective for the synthesis of molecules with tertiary and quaternary stereogenic centers. Furthermore, photoinduced copper-catalyzed asymmetric acylation of allylic phosphates with acylsilanes has been reported, offering a novel approach to the synthesis of α-stereogenic β,γ-unsaturated ketones. acs.org
The development of catalytic systems is not limited to metal catalysis. Organocatalysis, particularly using phosphines, offers an alternative strategy for activating substrates like this compound. nih.gov While direct examples with this specific substrate are not prevalent, the principles of phosphine (B1218219) organocatalysis, which often involve the formation of phosphonium (B103445) zwitterionic intermediates, could be applied to develop new transformations.
Future research in this area will likely focus on the discovery of new, more active, and selective catalysts. This includes the design of novel ligands for transition metals, the exploration of synergistic catalytic systems combining metal and organocatalysts, and the application of photoredox catalysis to enable new reaction pathways.
Advanced Analytical Techniques for In Situ Monitoring of Reactions
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. For reactions involving this compound, several advanced analytical techniques are particularly well-suited for in situ monitoring.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. acs.org In situ NMR allows for the continuous tracking of the concentrations of reactants, products, and any observable intermediates over the course of a reaction. acs.org Both ¹H and ³¹P NMR would be highly informative for reactions of this compound. The ³¹P NMR spectrum would provide a clear signal for the phosphate moiety, allowing for easy monitoring of its consumption. vulcanchem.comcaister.com High-resolution NMR has been successfully used to observe protein phosphorylation in situ, demonstrating the feasibility of this technique for tracking phosphate-related transformations in complex systems. nih.gov
Mass spectrometry (MS) is another highly sensitive technique that can be employed for reaction monitoring. nih.gov Real-time analysis of organophosphate reactions by mass spectrometry can provide detailed information about the species present in the reaction mixture. nih.gov Techniques such as electrospray ionization (ESI-MS) can be coupled with liquid chromatography (LC-MS) to separate and identify reaction components. nih.gov This is particularly useful for identifying products and byproducts in complex reaction mixtures. GC-MS is also a standard method for the analysis of organophosphorus compounds. cromlab-instruments.es
Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy can also be used for in situ monitoring. The characteristic P=O and P-O-C stretching frequencies in the IR spectrum of this compound (around 1260 cm⁻¹ and 1020 cm⁻¹, respectively) could be monitored to follow the progress of a reaction. vulcanchem.com
The development of micro-electrometric techniques and biosensors also presents new opportunities for the rapid and sensitive detection of organophosphates and their reaction products, which could be adapted for reaction monitoring. plos.orgflemingcollege.ca
Table 3: Advanced Analytical Techniques for Reaction Monitoring
| Technique | Information Provided | Applicability to this compound Reactions | Reference(s) |
| In Situ NMR (¹H, ³¹P) | Real-time concentration of reactants, products, and intermediates; mechanistic insights. | Monitoring the consumption of the starting material and formation of products through characteristic proton and phosphorus signals. | nih.govacs.orgcaister.com |
| Mass Spectrometry (LC-MS, GC-MS) | Identification of products, byproducts, and trace intermediates; high sensitivity. | Analysis of complex reaction mixtures and identification of coupling products or derivatives. | nih.govnih.govnih.govcromlab-instruments.es |
| FTIR/Raman Spectroscopy | Monitoring changes in functional groups. | Tracking the disappearance of the P=O and P-O-C stretches of the phosphate group. | vulcanchem.com |
| Electrochemical Sensors | Rapid detection of specific analytes. | Development of sensors for real-time monitoring of reactant or product concentrations. | plos.orgflemingcollege.ca |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
